molecular formula C16H13ClFN3O3S B1669036 Cimicoxib CAS No. 265114-23-6

Cimicoxib

Numéro de catalogue B1669036
Numéro CAS: 265114-23-6
Poids moléculaire: 381.8 g/mol
Clé InChI: KYXDNECMRLFQMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cimicoxib (UR-8880 trade name Cimalgex) is a nonsteroidal anti-inflammatory drug (NSAID) used in veterinary medicine to treat dogs for pain and inflammation associated with osteoarthritis and for the management of pain and inflammation associated with surgery . It is a selective COX-2 inhibitor being developed by Affectis as a treatment for depression and schizophrenia .


Synthesis Analysis

The synthetic manufacturing process of cimicoxib has been sufficiently well described, and the control during manufacture is considered acceptable . The synthesis of Cimicoxib involves several steps, including the synthesis of intermediates and the final coupling reaction to form the target molecule .


Molecular Structure Analysis

Cimicoxib has a molecular formula of C16H13ClFN3O3S and an average molecular weight of 381.809 . It is a crystalline, white, odorless powder with a neutral taste .


Chemical Reactions Analysis

Cimicoxib is a selective COX-2 inhibitor . The mechanism by which some COX-2 inhibitors work in depression could be linked to their anti-inflammatory mechanisms .


Physical And Chemical Properties Analysis

Cimicoxib is a crystalline, white, odorless powder with a neutral taste . It is practically insoluble in water and aqueous buffers of physiological relevance .

Applications De Recherche Scientifique

Treatment of Rheumatoid Diseases

  • Scientific Field: Medical Pharmacology
  • Application Summary: Cimicoxib, a non-steroidal anti-inflammatory drug (NSAID) and selective cyclooxygenase 2 inhibitor, is used in the treatment of rheumatoid diseases . It’s often used in conjunction with other drugs, which increases the likelihood of adverse drug interactions .
  • Methods of Application: The study analyzed the degradation rate of cimicoxib in solutions under the influence of other medicinal substances at different temperatures . Triple-drug mixtures were prepared, consisting of cimicoxib and eleven different commonly used drugs . The mixtures were then incubated at two temperatures .
  • Results: The celecoxib and cimicoxib showed a relatively high durability in changing environmental conditions . It was observed that the rate of decomposition of cimicoxib and celecoxib in the tested mixtures was different and depended on the temperature and presence of other components, with cimicoxib turning out to be a more stable compound .

Treatment of Major Depression

  • Scientific Field: Psychiatry
  • Application Summary: Cimicoxib, a selective COX-2 inhibitor, has been investigated for its safety and efficacy in combination with sertraline compared to sertraline combined with placebo in patients with major depression .
  • Methods of Application: Adult patients diagnosed with major depression by a psychiatrist and a HamD-17 score ≥ 22 were enrolled . All patients underwent a wash out period of 3 days prior to receiving sertraline combined with cimicoxib or placebo .
  • Results: The study aimed to investigate the safety and efficacy of cimicoxib, a selective COX-2 inhibitor, in combination with sertraline compared to sertraline combined with placebo in patients with major depression .

Pharmacokinetic/Pharmacodynamic Modeling in Dogs

  • Scientific Field: Veterinary Pharmacology
  • Application Summary: Cimicoxib is a new coxib anti-inflammatory drug for use in dogs . A preclinical dosage regimen for cimicoxib in dogs was determined using a reversible model of kaolin-induced paw inflammation .
  • Methods of Application: Dosage regimens were established using pharmacokinetic/pharmacodynamic (PK/PD) modeling approach (indirect response model) .
  • Results: Cimicoxib was found to be an efficacious anti-inflammatory, antipyretic, and analgesic drug, and a dosage regimen of 2 mg/kg daily was determined for confirmatory clinical trials .

Treatment of Joint Degeneration and Post-Operative Pain in Veterinary Medicine

  • Scientific Field: Veterinary Medicine
  • Application Summary: Cimicoxib, along with other selective COX-2 inhibitors like firocoxib and robenacoxib, is used in veterinary medicine . These drugs are considered a good solution for treating ailments related to joint degeneration or post-operative pain .
  • Methods of Application: The specific methods of application can vary depending on the specific condition being treated and the individual animal’s needs .
  • Results: While the specific results can vary, these drugs are generally found to be effective in managing pain and inflammation associated with joint degeneration and post-operative recovery .

Stability Study in Drug Combinations

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Cimicoxib, along with celecoxib, was studied for its stability in various drug combinations . This is important because these drugs are often used in conjunction with other drugs, which greatly increases the likelihood of adverse drug interactions .
  • Methods of Application: The study analyzed the degradation rate of cimicoxib and celecoxib in solutions under the influence of other medicinal substances at different temperatures . For this purpose, triple-drug mixtures were prepared, consisting of coxib and eleven different commonly used drugs . Then, the mixtures were incubated at two temperatures .
  • Results: The celecoxib and cimicoxib showed a relatively high durability in changing environmental conditions . It was observed that the rate of decomposition of cimicoxib and celecoxib in the tested mixtures was different and depended on the temperature and presence of other components, with cimicoxib turning out to be a more stable compound .

Orientations Futures

Cimicoxib is being developed by Affectis as a treatment for depression and schizophrenia. If approved, Cimicoxib would be the first drug in decades to treat depression by a new mechanism of action . A multicenter study aims to investigate the safety and efficacy of cimicoxib, in combination with sertraline compared to sertraline combined with placebo in patients with major depression .

Propriétés

IUPAC Name

4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O3S/c1-24-14-7-2-10(8-13(14)18)15-16(17)20-9-21(15)11-3-5-12(6-4-11)25(19,22)23/h2-9H,1H3,(H2,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXDNECMRLFQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CN2C3=CC=C(C=C3)S(=O)(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181093
Record name Cimicoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Depression and schizophrenia are inflammatory diseases. Increased levels of pro-inflammatory cytokines and prostaglandin E (PGE) have repeatedly been described in major depression. COX-2 inhibitors inhibit production of both. Cimicoxib is a selective COX-2 inhibitor. The mechanism by which some COX-2 inhibitors work in depression could be linked to their anti-inflammatory mechanisms.
Record name Cimicoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cimicoxib

CAS RN

265114-23-6
Record name Cimicoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265114-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cimicoxib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265114236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimicoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cimicoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIMICOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7FHJ107MC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of N-tert-butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide (37.0 g, 85 mmol, obtained in example 4), concentrated HCl (200 mL) and H2O (200 mL) is heated at reflux for 3 h. The mixture is allowed to cool and is brought to pH 6 with 6N NaOH. A white precipitate appears, which is collected by filtration and washed with plenty of H2O and then with CHCl3. 31 g of the title compound of the example is obtained (yield: 97%), which are recrystallized from acetonitrile.
Name
N-tert-butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cimicoxib
Reactant of Route 2
Reactant of Route 2
Cimicoxib
Reactant of Route 3
Reactant of Route 3
Cimicoxib
Reactant of Route 4
Reactant of Route 4
Cimicoxib
Reactant of Route 5
Cimicoxib
Reactant of Route 6
Cimicoxib

Citations

For This Compound
444
Citations
E Grandemange, S Fournel… - Journal of Small Animal …, 2013 - Wiley Online Library
… This study was designed to evaluate the perioperative analgesic efficacy and safety of cimicoxib in comparison to carprofen when administered to dogs before surgery and during the …
Number of citations: 33 onlinelibrary.wiley.com
EC Jeunesse, M Schneider… - BMC Veterinary …, 2013 - bmcvetres.biomedcentral.com
… cimicoxib disposition in the target dog population, cimicoxib was administered by the intravenous route to 40 dogs (four different sized breeds). The cimicoxib … of cimicoxib after an oral …
Number of citations: 18 bmcvetres.biomedcentral.com
LA Piras, D Mancusi, M Olimpo, L Gastaldi… - Research in Veterinary …, 2021 - Elsevier
… measures of gait of the cimicoxib group: the vertical impulse on … The use of cimicoxib improved the limb function and ROM and … Thus, the use of cimicoxib should be preferred to tramadol …
Number of citations: 8 www.sciencedirect.com
TW Kim, B Łebkowska-Wieruszewska, H Owen… - The Veterinary …, 2014 - Elsevier
Cimicoxib (CX) is a novel imidazole derivative that is a cyclo-oxygenase (COX)-2 selective non-steroidal anti-inflammatory drug and the latest COX-2 selective inhibitor to be released …
Number of citations: 24 www.sciencedirect.com
M Stabile, L Lacitignola, R Samarelli… - Research in Veterinary …, 2022 - Elsevier
The aim of the study was to evaluate the clinical efficacy of 30 days treatment of undenatured type II collagen(UC-II®), compared to cimicoxib and to their combination, in osteoarthritic …
Number of citations: 5 www.sciencedirect.com
TW Kim, G Della Rocca, A Di Salvo… - New Zealand …, 2015 - Taylor & Francis
… RESULTS: Following cimicoxib administration, the mean maximum plasma concentration … action of cimicoxib was not apparent, a relatively low concentration of cimicoxib resulted in …
Number of citations: 16 www.tandfonline.com
M Giorgi, TW Kim, A Saba, MR Rouini, H Yun… - … of pharmaceutical and …, 2013 - Elsevier
Cimicoxib (CX) is a selective COX-2 inhibitor recently launched on the veterinary market. No analytical method to detect CX in biological samples has been published to date. The …
Number of citations: 16 www.sciencedirect.com
M Schneider, A Kuchta, F Dron, F Woehrlé - BMC Veterinary Research, 2015 - Springer
… Thus, the aim of the present work was to evaluate the transfer of cimicoxib into the milk of 6 lactating bitches after a single oral administration of the drug on day 0 (just after whelping) …
Number of citations: 12 link.springer.com
R Bustamante, MA Daza, S Canfrán, P García… - Veterinary anaesthesia …, 2018 - Elsevier
… cimicoxib compared to buprenorphine (rejection of inferiority: p < 0.001, all). Furthermore, cimicoxib … Conversely, an increase in the analgesic effect when cimicoxib was combined with …
Number of citations: 13 www.sciencedirect.com
J Murrell, E Grandemange, F Woehrle… - Open Journal of …, 2014 - scirp.org
Background: Cimicoxib is a coxib recently licensed in Europe for pain and inflammation associated with osteoarthritis (OA), and the management of perioperative pain due to …
Number of citations: 9 www.scirp.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.